molecular formula C11H19FO4 B8367605 (7-acetyloxy-4-fluoroheptyl) acetate

(7-acetyloxy-4-fluoroheptyl) acetate

Cat. No.: B8367605
M. Wt: 234.26 g/mol
InChI Key: GNAHOGRPVJMXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-acetyloxy-4-fluoroheptyl) acetate is an organic compound with the molecular formula C11H19FO4 It is an ester derivative, characterized by the presence of both acetyloxy and fluoro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-acetyloxy-4-fluoroheptyl) acetate typically involves the esterification of 7-hydroxy-4-fluoroheptanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-acetyloxy-4-fluoroheptyl) acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 7-hydroxy-4-fluoroheptanol and acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: 7-hydroxy-4-fluoroheptanol and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-acetyloxy-4-fluoroheptyl) acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7-acetyloxy-4-fluoroheptyl) acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The fluoro group can enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (7-hydroxy-4-fluoroheptyl) acetate: Lacks the acetyloxy group, resulting in different chemical properties and reactivity.

    (7-acetyloxy-4-chloroheptyl) acetate: Contains a chloro group instead of a fluoro group, leading to variations in its chemical behavior and applications.

    (7-acetyloxy-4-fluoroheptyl) butyrate: Similar structure but with a butyrate ester instead of an acetate ester, affecting its physical and chemical properties.

Uniqueness

(7-acetyloxy-4-fluoroheptyl) acetate is unique due to the presence of both acetyloxy and fluoro groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H19FO4

Molecular Weight

234.26 g/mol

IUPAC Name

(7-acetyloxy-4-fluoroheptyl) acetate

InChI

InChI=1S/C11H19FO4/c1-9(13)15-7-3-5-11(12)6-4-8-16-10(2)14/h11H,3-8H2,1-2H3

InChI Key

GNAHOGRPVJMXHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC(CCCOC(=O)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (diethylamino)-sulfur trifluoride (571 mg, 3.54 mmol) in CH2Cl2 was added the solution of acetic acid, 7-acetoxy-4-hydroxy-heptyl ester (403 mg, 1.74 mmol) in CH2Cl2 (10 ml) at −78° C. The resulting mixture was allowed to stir for 15 minutes −78° C., 30 minutes at room temperature and then diluted with ethyl acetate (300 ml). The organic solution was washed with sat. NaHCO3, brine and dried over Na2SO4. Evaporation of the solvent and purification of the residue by column chromatography on silica gel, using 15% ethyl acetate in hexanes, gave the title compound (386 mg, 94%) as a colorless oil.
Quantity
571 mg
Type
reactant
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
94%

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